molecular formula C22H23F3N4O3 B2616219 N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide CAS No. 1091422-46-6

N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide

Cat. No.: B2616219
CAS No.: 1091422-46-6
M. Wt: 448.446
InChI Key: PCHYTLPMXRPYBY-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide is a complex organic compound that features an indole moiety, a dimethylamino group, and a trifluoromethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide typically involves multiple steps, starting with the preparation of the indole derivative. The indole moiety can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

The next step involves the introduction of the dimethylamino group, which can be achieved through a nucleophilic substitution reaction using dimethylamine. The trifluoromethoxyphenyl group is then introduced via a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and the Suzuki-Miyaura coupling, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide can undergo various types of chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Amines.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The dimethylamino group can enhance the compound’s ability to cross cell membranes, while the trifluoromethoxyphenyl group can increase its binding affinity to target proteins.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    Tryptophan: An essential amino acid that contains an indole moiety.

    Serotonin: A neurotransmitter derived from tryptophan with an indole structure.

Uniqueness

N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide is unique due to the presence of the trifluoromethoxyphenyl group, which can enhance its biological activity and stability. Additionally, the combination of the dimethylamino group and the indole moiety can provide unique pharmacological properties not found in other similar compounds.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23F3N4O3/c1-28(2)19(17-13-29(3)18-7-5-4-6-16(17)18)12-26-20(30)21(31)27-14-8-10-15(11-9-14)32-22(23,24)25/h4-11,13,19H,12H2,1-3H3,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCHYTLPMXRPYBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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